molecular formula C14H20N2O2S2 B2891706 2-((4-Methoxyphenyl)amino)-2-oxoethyl diethylcarbamodithioate CAS No. 105859-04-9

2-((4-Methoxyphenyl)amino)-2-oxoethyl diethylcarbamodithioate

Cat. No.: B2891706
CAS No.: 105859-04-9
M. Wt: 312.45
InChI Key: HEPQCGYNEUDYFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-Methoxyphenyl)amino)-2-oxoethyl diethylcarbamodithioate is an organic compound that features a unique combination of functional groups, including a methoxyphenyl group, an amino group, and a carbamodithioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Methoxyphenyl)amino)-2-oxoethyl diethylcarbamodithioate typically involves the reaction of 4-methoxyaniline with ethyl chloroformate to form an intermediate, which is then reacted with diethyl dithiocarbamate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to ensure the stability of the intermediate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to maintain precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-((4-Methoxyphenyl)amino)-2-oxoethyl diethylcarbamodithioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

2-((4-Methoxyphenyl)amino)-2-oxoethyl diethylcarbamodithioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((4-Methoxyphenyl)amino)-2-oxoethyl diethylcarbamodithioate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular pathways involved in oxidative stress or signal transduction .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenyl derivatives: These compounds share the methoxyphenyl group and may exhibit similar chemical reactivity.

    Carbamodithioate derivatives: Compounds with the carbamodithioate moiety can have similar biological activities and industrial applications.

Uniqueness

2-((4-Methoxyphenyl)amino)-2-oxoethyl diethylcarbamodithioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

[2-(4-methoxyanilino)-2-oxoethyl] N,N-diethylcarbamodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S2/c1-4-16(5-2)14(19)20-10-13(17)15-11-6-8-12(18-3)9-7-11/h6-9H,4-5,10H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEPQCGYNEUDYFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)SCC(=O)NC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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